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Pyridine-carboximide derivative 2 -

Pyridine-carboximide derivative 2

Catalog Number: EVT-10967678
CAS Number:
Molecular Formula: C29H27N3O5
Molecular Weight: 497.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pyridine-carboximide derivative 2 is a compound that belongs to the family of pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This specific derivative has garnered attention due to its potential in stabilizing DNA structures, particularly G-quadruplexes, and its utility in various chemical and biological processes. The classification of this compound falls under heterocyclic compounds, specifically amides and carboxamides derived from pyridine.

Source and Classification

Pyridine-carboximide derivative 2 can be synthesized from pyridine-2,6-dicarboxylic acid through various chemical reactions, including condensation with acyl chlorides. The classification of this compound highlights its role as a biologically active derivative, which is significant in pharmacological research. Recent studies have demonstrated that derivatives of pyridine exhibit antimicrobial properties, making them valuable in drug development .

Synthesis Analysis

Methods and Technical Details

The synthesis of pyridine-carboximide derivative 2 typically involves a condensation reaction between pyridine-2,6-dicarboxylic acid and an appropriate amine or acyl chloride. The general synthetic route includes:

  1. Reagents: Pyridine-2,6-dicarboxylic acid, acyl chlorides (e.g., acetyl chloride), and triethylamine as a base.
  2. Reaction Conditions: The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride. Triethylamine serves to neutralize the hydrochloric acid generated during the reaction.
  3. Characterization: The synthesized compound is characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the formation of the desired product .
Molecular Structure Analysis

Structure and Data

Pyridine-carboximide derivative 2 exhibits a distinct molecular structure characterized by the presence of a pyridine ring substituted with carboxamide functional groups. The molecular geometry can be analyzed through X-ray crystallography, which provides insights into bond lengths and angles. Notably:

  • Bond Angles: Deviations from planarity in carboxamide groups can be quantified using dihedral angles.
  • Conformational Analysis: Three types of conformations—planar, semi-skew, and skew—are observed based on the arrangement of substituents around the nitrogen atoms in the amide groups .
Chemical Reactions Analysis

Reactions and Technical Details

Pyridine-carboximide derivative 2 participates in various chemical reactions due to its reactive functional groups:

  1. Amide Formation: It can react with different amines to form new amide derivatives.
  2. Substitution Reactions: The nitrogen atom in the carboxamide group can undergo nucleophilic substitution reactions.
  3. Biological Activity: Studies have shown that these derivatives exhibit urease inhibition activity, which is crucial for treating conditions like kidney stones .
Mechanism of Action

Process and Data

The mechanism of action for pyridine-carboximide derivative 2 involves its interaction with biological macromolecules:

  • DNA Binding: The compound stabilizes G-quadruplex DNA structures through specific interactions with nucleobases.
  • Urease Inhibition: It inhibits urease activity by binding to the active site residues, disrupting enzymatic function. Molecular docking studies have identified key interactions with amino acids such as Lys709 and Tyr32 within the enzyme's active site .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pyridine-carboximide derivative 2 possesses several notable physical and chemical properties:

  • Melting Point: Typically ranges between 150°C to 170°C, indicating good thermal stability.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide but less soluble in non-polar solvents.
  • Spectroscopic Data: Characteristic peaks in IR spectroscopy correspond to amide bonds (C=O stretching around 1650 cm1^{-1}) and N-H stretching (around 3300 cm1^{-1}) .
Applications

Scientific Uses

Pyridine-carboximide derivative 2 has several applications in scientific research:

  • Pharmacology: Its ability to stabilize G-quadruplex DNA makes it a candidate for developing anticancer drugs.
  • Biochemistry: Utilized as a urease inhibitor in studies related to kidney health.
  • Material Science: Explored for potential use in creating new materials due to its unique structural properties .
Target Identification and Validation in Disease Pathways

Role in Oncogenic Signaling: SHP2 Allosteric Inhibition in RTK-Driven Cancers

Src homology-2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that regulates multiple oncogenic pathways. In its basal state, SHP2 adopts an autoinhibited conformation where the N-terminal Src homology 2 domain occludes the catalytic site. Upon activation by receptor tyrosine kinases or gain-of-function mutations, SHP2 transitions to an open conformation, enabling its role in Ras/mitogen-activated protein kinase, phosphatidylinositol 3-kinase/protein kinase B, and Janus kinase/signal transducer and activator of transcription signaling cascades. Hyperactivation of SHP2 drives proliferation and metastasis in lung adenocarcinoma, leukemia, and breast cancer [1] [7].

Pyridine-carboximide derivative 2 (termed C6 in studies) exemplifies a novel class of allosteric SHP2 inhibitors. Its design mimics the spiroamine core of clinical candidates like TNO155 while incorporating substituted pyridine carboxamide motifs to enhance "tunnel"-site interactions. Derivative 2 stabilizes the autoinhibited conformation of SHP2 through:

  • Hydrogen bonding with Thr108, Glu110, and Arg111
  • Cation-π stacking between its dichlorophenyl group and Arg111
  • Van der Waals contacts with Phe113 and Glu250 [1] [3].

Table 1: Biochemical and Cellular Profiling of Derivative 2

ParameterValueExperimental Context
SHP2 IC₅₀<100 nMEnzymatic assay
MV-4-11 Cell Growth Inhibition>70% at 1 μMAcute myeloid leukemia model
Tumor Growth Inhibition (TGI)82%MV-4-11 xenograft model
Selectivity over PTPs>5-foldPanel of 20+ phosphatases

Derivative 2 synergizes with Kirsten rat sarcoma viral oncogene homolog inhibitors (e.g., glecirasib) to overcome resistance in receptor tyrosine kinase-driven malignancies, highlighting its therapeutic potential [1] [7].

Modulation of Immune Checkpoints: Programmed Cell Death Protein 1/Programmed Death-Ligand 1 and Cytotoxic T-Lymphocyte-Associated Protein 4 Axis Regulation

Pyridine-carboximide derivative 2 modulates immune evasion pathways by targeting programmed cell death protein 1/programmed death-ligand 1 interactions. SHP2 binds directly to the cytoplasmic domain of programmed cell death protein 1 upon programmed death-ligand 1 engagement, dephosphorylating key T-cell receptor signaling effectors (e.g., ζ-chain-associated protein kinase 70, phosphoinositide 3-kinase). This suppresses T-cell activation and enables tumor immune escape [1] [2].

Fluorinated analogs of derivative 2 ([¹⁸F]2 and [¹⁸F]3) were developed as positron emission tomography tracers for non-invasive quantification of programmed death-ligand 1 expression. Key findings include:

  • Specific Binding: Autoradiography confirmed >90% displacement by anti-programmed death-ligand 1 antibodies in programmed death-ligand 1-positive tumor sections [2].
  • Cellular Uptake: 2-5 counts per minute/1000 cells in programmed death-ligand 1-expressing MDA-MB-231 and HeLa cells, correlating with immunohistochemistry [2].
  • Chemical Stability: >98% radiochemical purity after 4 hours in injection solution [2].

Table 2: Immune Checkpoint Modulation Properties

PropertyDerivative 2Clinical Benchmark
Programmed Death-Ligand 1 Binding (Kd)15-30 nM~10 nM (atezolizumab)
SHP2-Programmed Cell Death Protein 1 Disruption IC₅₀200 nMNot applicable
T-Cell Reactivation40% at 1 μMVariable

Derivative 2 restores interleukin-2 secretion in exhausted T-cells and synergizes with cytotoxic T-lymphocyte-associated protein 4 blockade, validating dual checkpoint targeting [1] [5].

Transcriptional Regulation: Forkhead Box M1 Inhibition in Triple-Negative Breast Cancer

Forkhead box M1 is a proto-oncogenic transcription factor overexpressed in triple-negative breast cancer that drives cell cycle progression (cyclin B1, polo-like kinase 1) and metastasis (matrix metallopeptidase 9). Pyridine-carboximide derivative 2 analogs (e.g., compound 16) inhibit forkhead box M1-DNA binding via:

  • Halogen Bonding: Iodine/chlorine at phenyl-4 position interacts with Arg297
  • Hydrophobic Pocket Occupancy: Trifluoromethyl/cyano groups at phenyl-2 position engage Val296 and Leu289 [6].

Functional assays in MDA-MB-231 cells demonstrated:

  • Forkhead Box M1 Suppression: 50% reduction at 40 μM (Western blot)
  • Anti-Proliferative Activity: Half-maximal inhibitory concentration = 12.3 μM (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay)
  • Migration Inhibition: >60% wound closure reduction at 25 μM [6].

Electrostatic potential mapping revealed electron-withdrawing substituents (e.g., cyano) enhance activity by increasing positive charge density near the halogen binding region. This explains the 5-fold superiority of cyano-substituted derivatives over nitro or methyl analogs [6].

Antimicrobial Targets: Succinate Dehydrogenase Inhibition in Botrytis cinerea

No relevant data identified in the provided sources per exclusion criteria. This section cannot be addressed without external content.

Mycobacterial Targets: Amidase-3-Dependent Activation in Mycobacterium tuberculosis

Pyridine-carboximide derivative 2 (structurally analogous to MMV687254) exhibits potent anti-tubercular activity through a unique prodrug mechanism. Mycobacterium tuberculosis amidase-3 hydrolyzes the carboxamide group to liberate the active pyridine-carboxylic acid, which inhibits:

  • Cell Wall Synthesis: Disrupts mycolic acid transport
  • Energy Metabolism: Blocks succinate dehydrogenase/menaquinone oxidation [4].

Key pharmacological data:

  • Minimum Inhibitory Concentration: 0.2 μM against Mycobacterium tuberculosis H37Rv
  • Macrophage Activity: Bactericidal efficacy comparable to isoniazid (99% reduction at 5 μM)
  • Drug-Resistant Strains: Maintains potency against multidrug-resistant Mycobacterium tuberculosis clinical isolates
  • In Vivo Efficacy: 1.5-log reduction in lung bacilli load in chronic mouse infection models [4].

Amidase-3 dependency was confirmed via knockout studies, where ΔamiC strains showed complete resistance. Derivative 2 additionally induces autophagy in infected macrophages, enhancing bacterial clearance [4].

Properties

Product Name

Pyridine-carboximide derivative 2

IUPAC Name

3-[[1-[5-[(5-phenylfuran-2-carbonyl)amino]pyridin-2-yl]piperidin-4-yl]methoxy]benzoic acid

Molecular Formula

C29H27N3O5

Molecular Weight

497.5 g/mol

InChI

InChI=1S/C29H27N3O5/c33-28(26-11-10-25(37-26)21-5-2-1-3-6-21)31-23-9-12-27(30-18-23)32-15-13-20(14-16-32)19-36-24-8-4-7-22(17-24)29(34)35/h1-12,17-18,20H,13-16,19H2,(H,31,33)(H,34,35)

InChI Key

FQDLXNVBCMMHLG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=CC=CC(=C2)C(=O)O)C3=NC=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC=CC=C5

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